Ethyl 3-(2-chlorophenyl)-3-{[(2-fluorophenoxy)acetyl]amino}propanoate
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Overview
Description
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}PROPANOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a fluorophenoxy group, and an amino propanoate moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}PROPANOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid using thionyl chloride.
Formation of 2-(2-fluorophenoxy)acetyl chloride: This involves the reaction of 2-fluorophenol with acetyl chloride in the presence of a base such as pyridine.
Coupling reaction: The final step involves the coupling of 2-chlorophenylacetic acid with 2-(2-fluorophenoxy)acetyl chloride in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}PROPANOATE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}PROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2-BROMOPHENYL)-3-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}PROPANOATE
- ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-METHOXYPHENOXY)ACETYL]AMINO}PROPANOATE
- ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-CHLOROPHENOXY)ACETYL]AMINO}PROPANOATE
Uniqueness
ETHYL 3-(2-CHLOROPHENYL)-3-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}PROPANOATE is unique due to the presence of both chlorophenyl and fluorophenoxy groups, which impart distinct chemical and biological properties. These functional groups influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H19ClFNO4 |
---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[[2-(2-fluorophenoxy)acetyl]amino]propanoate |
InChI |
InChI=1S/C19H19ClFNO4/c1-2-25-19(24)11-16(13-7-3-4-8-14(13)20)22-18(23)12-26-17-10-6-5-9-15(17)21/h3-10,16H,2,11-12H2,1H3,(H,22,23) |
InChI Key |
VLJHKGLZNLJVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)COC2=CC=CC=C2F |
Origin of Product |
United States |
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